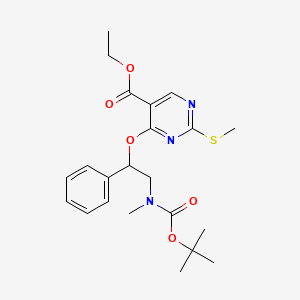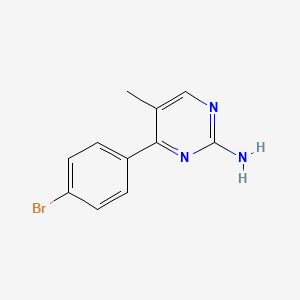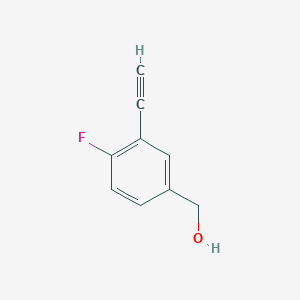![molecular formula C8H8N2O2S B13099233 (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol CAS No. 649558-78-1](/img/structure/B13099233.png)
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer and analgesic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under specific conditions to form dihydrofuran derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cancer cell proliferation and pain signaling pathways.
Pathways Involved: It inhibits key enzymes in the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo[2,3-d]pyrimidinones: These compounds share the furo[2,3-d]pyrimidine core but differ in the substituents attached to the ring.
Pyrrolo[2,3-d]pyrimidinones: Similar in structure but contain a pyrrole ring instead of a furan ring.
Uniqueness
(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol is unique due to the presence of both a methylthio group and a hydroxymethyl group, which contribute to its distinct chemical reactivity and biological activity. Its dual anticancer and analgesic properties make it a promising candidate for further research and development .
Propriétés
Numéro CAS |
649558-78-1 |
|---|---|
Formule moléculaire |
C8H8N2O2S |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
(2-methylsulfanylfuro[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C8H8N2O2S/c1-13-8-9-3-5-2-6(4-11)12-7(5)10-8/h2-3,11H,4H2,1H3 |
Clé InChI |
YQWTTWCXHFKMQT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C2C=C(OC2=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)



![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)

![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)

